molecular formula C6H16ClNS B6158379 (2R)-2-amino-4-methylpentane-1-thiol hydrochloride CAS No. 1286768-99-7

(2R)-2-amino-4-methylpentane-1-thiol hydrochloride

Cat. No. B6158379
CAS RN: 1286768-99-7
M. Wt: 169.7
InChI Key:
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Description

(2R)-2-amino-4-methylpentane-1-thiol hydrochloride, also known as 2-Amino-4-methylpentane-1-thiol hydrochloride, is an organic compound that has been used in scientific research for a variety of applications. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. This compound has been studied for its ability to act as a ligand for metal complexes and for its potential use in the synthesis of new compounds. Additionally, this compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

(2R)-2-amino-4-methylpentane-1-thiol hydrochloride has been studied for its ability to act as a ligand for metal complexes. This compound has been used in the synthesis of a variety of metal complexes, including cobalt, nickel, and zinc complexes. Additionally, this compound has been studied for its potential use in the synthesis of new compounds. This compound has also been studied for its potential use in the development of new catalysts for organic reactions.

Mechanism of Action

The mechanism of action of (2R)-2-amino-4-methylpentane-1-thiol hydrochloride is not fully understood. However, it is believed that this compound acts as a ligand for metal complexes, forming a coordination bond between the metal and the sulfur atom of the thiol group. Additionally, this compound may also act as an electron donor, donating electrons to the metal complex and forming a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-2-amino-4-methylpentane-1-thiol hydrochloride are not well understood. However, this compound has been shown to have antimicrobial activity against a variety of bacteria and fungi. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.

Advantages and Limitations for Lab Experiments

(2R)-2-amino-4-methylpentane-1-thiol hydrochloride has several advantages for laboratory experiments. This compound is relatively stable and can be stored for extended periods of time. Additionally, this compound is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, this compound is also relatively expensive, which can limit its use in some experiments.

Future Directions

The potential future directions for (2R)-2-amino-4-methylpentane-1-thiol hydrochloride are numerous. This compound has the potential to be used in the development of new catalysts for organic reactions, as well as in the synthesis of new compounds. Additionally, this compound may have potential therapeutic applications, such as in the treatment of diseases or conditions related to oxidative damage. Additionally, this compound may be further studied for its antimicrobial and antioxidant activity. Finally, this compound may be further studied for its potential use in the synthesis of metal complexes.

Synthesis Methods

The synthesis of (2R)-2-amino-4-methylpentane-1-thiol hydrochloride can be achieved through a variety of methods. One of the most common methods for the synthesis of this compound is a reaction between 2-amino-4-methylpentane and hydrochloric acid. This reaction yields the desired product in high yields. Additionally, this compound can be synthesized from the reaction of 2-amino-4-methylpentane and thionyl chloride, which yields the desired product in good yields. Other methods of synthesis have also been reported, such as the reaction of 2-amino-4-methylpentane with sodium hydroxide and the reaction of 2-amino-4-methylpentane with sulfuric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-4-methylpentane-1-thiol hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methylpentan-2-one", "hydrogen sulfide gas", "ammonia gas", "hydrochloric acid", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 4-methylpentan-2-one to 4-methylpentan-2-ol", "4-methylpentan-2-one is reduced to 4-methylpentan-2-ol using sodium borohydride as a reducing agent in the presence of methanol.", "Step 2: Conversion of 4-methylpentan-2-ol to 4-methylpentan-2-amine", "4-methylpentan-2-ol is converted to 4-methylpentan-2-amine through a two-step process.", "In the first step, 4-methylpentan-2-ol is reacted with hydrogen sulfide gas in the presence of ammonia gas to form 4-methylpentan-2-thiol.", "In the second step, 4-methylpentan-2-thiol is reacted with sodium hydroxide to form 4-methylpentan-2-amine.", "Step 3: Conversion of 4-methylpentan-2-amine to (2R)-2-amino-4-methylpentane-1-thiol hydrochloride", "4-methylpentan-2-amine is reacted with hydrochloric acid to form (2R)-2-amino-4-methylpentane-1-thiol hydrochloride.", "The product is isolated by filtration and recrystallization from water." ] }

CAS RN

1286768-99-7

Molecular Formula

C6H16ClNS

Molecular Weight

169.7

Purity

95

Origin of Product

United States

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